molecular formula C16H21N5O2 B5526186 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Cat. No. B5526186
M. Wt: 315.37 g/mol
InChI Key: ZRZBOYIAMURFOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions, including the use of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and reactions with dimethylformamide diethylacetal under reflux conditions to create specific derivatives (Farghaly & Gomha, 2011).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and NMR, play a crucial role in confirming the structure of synthesized compounds. These analyses can reveal intramolecular interactions and the presence of specific functional groups integral to the compound's chemical behavior (Avasthi et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely encompass interactions with various reagents to either modify the existing functional groups or introduce new ones. The reactivity can be influenced by the presence of the pyrazole and pyrimidinyl groups, offering multiple sites for chemical transformations.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Intramolecular stacking, as observed through X-ray crystallography, can affect the compound's physical state and stability (Avasthi et al., 2001).

Scientific Research Applications

Synthesis and Enzymatic Activity

The compound 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is involved in the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity exploration. Such compounds, through various cyclization reactions, have shown significant effects on increasing the reactivity of cellobiase, highlighting their potential in enzymatic modulation and therapeutic applications beyond traditional pharmaceutical uses. These findings are supported by detailed structural analyses including elemental analysis, IR, 1H NMR, and mass spectrometry, underscoring the compound's versatile chemical properties and its contributions to understanding enzyme behavior (Mohamed Abd & Gawaad Awas, 2008).

Anticancer and Anti-inflammatory Applications

Further research into pyrazolopyrimidines derivatives, including 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane, has demonstrated promising anticancer and anti-inflammatory properties. Novel synthesis approaches have led to compounds exhibiting cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory process. This positions such compounds as potential therapeutic agents in treating cancer and inflammation, with structure-activity relationships providing insights into optimizing efficacy (A. Rahmouni et al., 2016).

Antibacterial Agents

The exploration of heterocyclic compounds containing a sulfonamido moiety, derived from pyrazolopyrimidines, has revealed significant antibacterial activities. Through creative synthetic routes, researchers have developed pyran, pyridine, and pyridazine derivatives, among others, with some compounds demonstrating high antibacterial efficacy. This research opens new avenues for the development of antibacterial agents, leveraging the chemical diversity of pyrazolopyrimidines for medical applications (M. E. Azab et al., 2013).

Catalyst in Ethylene Polymerization

Additionally, pyrazolopyrimidines and their derivatives have been evaluated as ligands in metal complexes for ethylene polymerization. Studies show that such complexes, especially those incorporating pyrazolopyrimidines, facilitate moderate catalytic activity, producing polyethylene with high molecular weight. This suggests a potential industrial application of these compounds in polymer production, demonstrating the broad utility of pyrazolopyrimidines beyond biological applications (D. Zabel et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve understanding how the compound interacts with proteins, DNA, or other molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

properties

IUPAC Name

(2-ethylpyrimidin-5-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-2-15-17-9-13(10-18-15)16(22)20-6-4-8-23-14(11-20)12-21-7-3-5-19-21/h3,5,7,9-10,14H,2,4,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZBOYIAMURFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCCOC(C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

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